4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide is a chemical compound with the CAS number 2763779-87-7
Preparation Methods
The synthesis of 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide involves several steps, typically starting with the preparation of the cyclobutyl and pyridin-2-ol intermediates. The aminomethyl group is introduced through a series of reactions involving amination and cyclization. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group plays a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide include other aminomethyl-substituted cyclobutyl and pyridin-2-ol derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C10H16Br2N2O |
---|---|
Molecular Weight |
340.05 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclobutyl]-1H-pyridin-2-one;dihydrobromide |
InChI |
InChI=1S/C10H14N2O.2BrH/c11-7-10(3-1-4-10)8-2-5-12-9(13)6-8;;/h2,5-6H,1,3-4,7,11H2,(H,12,13);2*1H |
InChI Key |
IRIICJHWQGMIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=O)NC=C2.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.